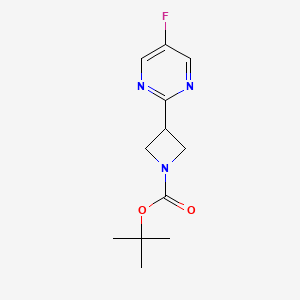

tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate

Description

Properties

Molecular Formula |

C12H16FN3O2 |

|---|---|

Molecular Weight |

253.27 g/mol |

IUPAC Name |

tert-butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C12H16FN3O2/c1-12(2,3)18-11(17)16-6-8(7-16)10-14-4-9(13)5-15-10/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

HPYXKYBDHPPXSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=N2)F |

Origin of Product |

United States |

Preparation Methods

Preparation of tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate and Related Intermediates

A key intermediate in the preparation is tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate , which can be synthesized from tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate by sulfonylation followed by substitution reactions.

Typical reagents and conditions:

- Sulfonylation of the hydroxymethyl group using sulfonylation reagents such as para-toluenesulfonyl chloride (TsCl), para-toluenesulfonic anhydride, trifluoromethanesulfonic anhydride, or methanesulfonyl chloride in the presence of amine bases like triethylamine.

- Subsequent fluorination or substitution with fluoride sources such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine to convert sulfonate esters to fluoromethyl derivatives.

This method is described in detail in patent WO2018108954A1, which outlines the stepwise conversion of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to the sulfonylated intermediates and then to fluorinated products.

Fluorination Step to Obtain tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate

The fluorination is a critical step for introducing the fluorine atom at the 3-position:

- The sulfonylated intermediate (e.g., tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate) is reacted with fluoride sources such as TBAF or HF/trimethylamine.

- Reaction conditions are controlled to minimize side reactions and byproduct formation, often involving mild temperatures and organic solvents.

- The reaction mixture may contain 1–5% of the chloromethyl intermediate, which is reduced by treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO) and purified by aqueous extraction to reduce impurities to less than 1%.

Alternative Synthetic Routes and Reduction Steps

Reduction of azetidine intermediates and functional group transformations are often required:

- Hydride reducing agents such as sodium triacetoxyborohydride, Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), lithium aluminum hydride, sodium borohydride, and diisobutylaluminum hydride (DIBAL) are employed for selective reductions of ketones or aldehydes to alcohols or for reductive amination steps.

- For example, sodium borohydride in tetrahydrofuran/ethanol at low temperature (10–20 °C) is used to reduce keto intermediates to hydroxy derivatives with moderate yields (~56%).

- DIBAL reductions in toluene or acetone under mild conditions provide stereoselective access to hydroxyazetidine derivatives.

Purification and Characterization

Purification typically involves:

- Aqueous extraction to remove inorganic impurities and residual starting materials.

- Crystallization from solvents like ethyl acetate, hexane, or mixtures thereof.

- Chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure tert-butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate.

- Analytical characterization by HPLC, NMR, and mass spectrometry to confirm purity and structure.

Summary Table of Key Reagents and Conditions

| Step | Intermediate | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Hydroxymethyl azetidine (tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate) | Starting material | Sulfonylation: TsCl or trifluoromethanesulfonic anhydride + triethylamine | Formation of sulfonate esters (5a, 5b) |

| Fluorination | Sulfonate esters | TBAF or HF/trimethylamine | Conversion to fluoromethyl azetidine (6), 1–5% chloromethyl impurity |

| Impurity removal | Fluoromethyl azetidine mixture | DABCO treatment + aqueous extraction | Chloromethyl impurity <1% |

| Coupling | Fluoromethyl azetidine | Pd-catalyzed cross-coupling or nucleophilic aromatic substitution with 5-fluoropyrimidin-2-yl derivatives | Formation of target compound |

| Reduction | Keto intermediates | Sodium borohydride, Red-Al, DIBAL, etc. | Selective reductions with yields ~50–80% |

| Purification | Crystallization, chromatography | Solvent systems: ethyl acetate, hexane, THF/water mixtures | High purity confirmed by HPLC/NMR |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the compound.

Scientific Research Applications

tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share the azetidine core with tert-butyl carboxylate but differ in substituents, influencing their reactivity and applications:

Table 1: Structural Comparison of Azetidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent(s) |

|---|---|---|---|---|

| tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate | Not Provided | C12H16FN3O2 | ~265.28* | 5-fluoropyrimidin-2-yl |

| tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate | 1420859-80-8 | C10H18BrNO2 | 264.16 | 2-bromoethyl |

| tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate | 1330765-09-7 | C16H19BrN3O2 | 352.23 | 6-bromoimidazo[1,5-a]pyridin-1-yl |

| tert-Butyl 3-(cyanomethyl)-3-(4-(dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine | Not Provided | C20H31BN4O4 | ~410.30* | Cyanomethyl and dioxaborolan-pyrazole groups |

*Estimated based on molecular formula.

Key Observations:

- Fluoropyrimidine vs. Bromoethyl (CAS 1420859-80-8): The bromoethyl group in the latter facilitates nucleophilic substitution reactions, whereas the fluoropyrimidine in the target compound enables hydrogen bonding and π-stacking interactions, critical for binding to biological targets .

- Boron-Containing Compound (): The dioxaborolan group enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the fluoropyrimidine derivative .

Physicochemical and Bioactivity Comparison

Table 2: Physicochemical and Bioactivity Data

Key Findings:

Biological Activity

Introduction

Tert-butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including anticancer, antiviral, and antibacterial properties, alongside relevant case studies and research findings.

- Molecular Formula : C₁₂H₁₆FN₃O₂

- Molecular Weight : 253.27 g/mol

- CAS Number : 1613444-37-3

- Structure : The compound features an azetidine ring substituted with a fluoropyrimidine moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of azetidine derivatives, including compounds similar to this compound. These compounds have shown activity against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Activity Description |

|---|---|---|

| Capan-1 | 14.5 | Moderate cytostatic activity |

| HCT-116 | 97.9 | Slightly active |

| MCF-7 | <10 | Potent antiproliferative activity |

| MDA-MB-231 | <10 | Significant inhibition of cell proliferation |

The compound's mechanism appears to involve induction of apoptosis and inhibition of cell proliferation through modulation of various signaling pathways associated with cancer growth .

Antiviral Activity

Azetidine derivatives have also been investigated for their antiviral properties. For instance, compounds with similar structures have demonstrated efficacy against viruses such as human cytomegalovirus (HCMV) and HIV:

| Virus Type | EC₅₀ (µM) | Reference Compound |

|---|---|---|

| HCMV | 54.69 | Ganciclovir |

| HIV | 45 | Ribavirin |

These findings suggest that this compound may possess antiviral capabilities, potentially inhibiting viral replication through interference with viral proteases or other mechanisms .

Antibacterial Activity

The antibacterial properties of azetidine derivatives are noteworthy, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds structurally related to this compound have shown significant antibacterial activity:

| Bacterial Strain | Activity Level |

|---|---|

| MRSA | High |

| VRE | Moderate |

| E. coli | Low |

The mechanism of action is believed to involve disruption of bacterial membrane integrity and inhibition of essential bacterial enzymes .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations over a period of 48 hours. Results indicated a dose-dependent reduction in cell viability, with an IC₅₀ value significantly lower than that of standard chemotherapeutics.

Case Study 2: Antiviral Mechanism

In another investigation, the compound was tested against HCMV in vitro. The results demonstrated that treatment with this compound resulted in a substantial decrease in viral load compared to untreated controls, suggesting its potential as a therapeutic agent in viral infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.